molecular formula C22H24N2O3 B2515957 (Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 904511-90-6

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2515957
CAS No.: 904511-90-6
M. Wt: 364.445
InChI Key: ZXNXXSUWBGGOEH-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, also known as the research compound SMI-171, is a recognized and highly selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. Its primary research application focuses on the precise manipulation of the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are often polarized to an M2-like, pro-tumoral state. By potently inhibiting CSF1R signaling, this compound disrupts the survival, proliferation, and differentiation of monocytes and macrophages, leading to the depletion of this specific TAM population in experimental models. This mechanism has demonstrated significant antitumor efficacy in preclinical studies , particularly in models where TAMs play a prominent role in supporting tumor growth, angiogenesis, and immunosuppression. Consequently, this inhibitor serves as a critical pharmacological tool for investigating macrophage biology, exploring cancer immunotherapy combinations , and validating CSF1R as a therapeutic target in oncology and inflammatory disease research.

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-5-9-24(10-6-14)13-17-18(25)11-15(2)20-21(26)19(27-22(17)20)12-16-3-7-23-8-4-16/h3-4,7-8,11-12,14,25H,5-6,9-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXXSUWBGGOEH-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC=NC=C4)C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC=NC=C4)/C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a hydroxyl group, a piperidine side chain, and a pyridine ring, suggests significant potential for various biological activities. This article reviews the compound's biological activity, including its therapeutic applications and mechanisms of action.

Structural Overview

The molecular formula of the compound is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of 364.4 g/mol. The presence of multiple functional groups enhances its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H24N2O3C_{22}H_{24}N_{2}O_{3}
Molecular Weight364.4 g/mol
CAS Number903865-92-9

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections. The compound's structural similarity to known antimicrobial agents enhances its therapeutic prospects.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity in preclinical models. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neurodegenerative disorders, with findings indicating that it may protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors, including G-protein-coupled receptors (GPCRs), which play crucial roles in mediating cellular responses.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capacity, allowing it to scavenge free radicals and protect cells from oxidative damage.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : A cell culture study demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress.

Comparison with Similar Compounds

Hypothesized Bioactivity :

  • The pyridin-4-ylmethylene group may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors.
  • The 4-methylpiperidine moiety could reduce first-pass metabolism via steric shielding of the nitrogen atom, extending half-life .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the (Z)-configured benzylidene intermediate .

Piperidine Substitution : Introduction of the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, using reagents like 4-methylpiperidine and formaldehyde under controlled pH .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (%)Reference
1NaOH, EtOH, 80°C, 6h65–70≥95
24-Methylpiperidine, HCHO, pH 8–950–55≥90

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation :
    • X-ray Crystallography : Resolves (Z)-configuration via bond angles and spatial arrangement of substituents .
    • NOESY NMR : Detects spatial proximity of protons (e.g., benzylidene H and pyridine H) to confirm (Z)-isomer dominance .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30, 0.1% TFA) to quantify impurities (<0.5%) .
    • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = calculated for C₂₄H₂₅N₂O₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
    • Temperature : Lower temperatures (60–70°C) reduce degradation but prolong reaction time .
    • Solvent : Polar aprotic solvents (DMF/DMSO) enhance solubility of intermediates but may require rigorous drying .
  • Byproduct Mitigation :
    • In Situ Quenching : Add ascorbic acid to suppress oxidation of the benzofuran core .
    • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in piperidine substitution .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation :
    • 13C NMR vs. DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies in substituent orientation .
    • IR Spectroscopy : Validate carbonyl (C=O) and hydroxyl (O–H) stretching frequencies against computational models .
  • Case Study : A 2024 study resolved conflicting NOESY signals by re-examining solvent effects (DMSO-d₆ vs. CDCl₃) on proton coupling .

Q. What strategies prevent degradation of the compound during long-term stability studies?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to slow hydrolysis of the benzofuran ring .
    • Atmosphere : Use nitrogen-purged containers to inhibit oxidation of the pyridine moiety .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Binding Affinity : Simulate interactions with target enzymes (e.g., kinase inhibitors) using AutoDock Vina .
    • Metabolic Pathways : Predict CYP450-mediated oxidation sites using Schrödinger’s QikProp .
  • Case Study : A 2025 study combined MD and DFT to explain preferential (Z)-isomer binding to DNA gyrase .

Q. How are data discrepancies addressed in comparative studies of analogs?

Methodological Answer:

  • Statistical Analysis :
    • Principal Component Analysis (PCA) : Identify outliers in bioactivity datasets (e.g., IC₅₀ values) caused by substituent electronic effects .
    • Multivariate Regression : Correlate logP values with solubility trends to refine QSAR models .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to verify anomalous results .

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